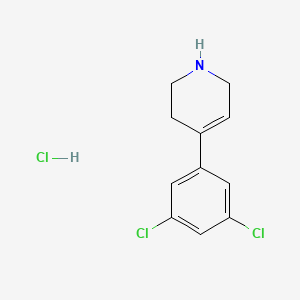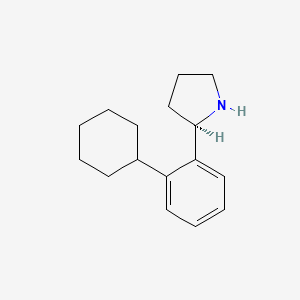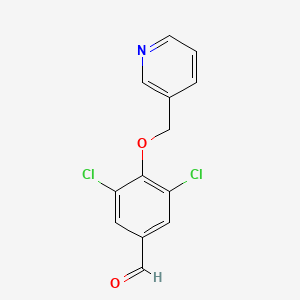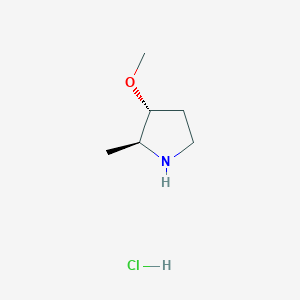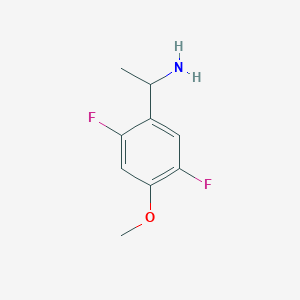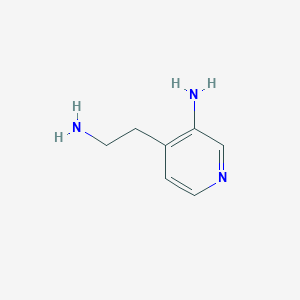
4-(2-Aminoethyl)pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminoethyl)pyridin-3-amine is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an aminoethyl group attached to the pyridine ring, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminoethyl)pyridin-3-amine typically involves the reaction of pyridine derivatives with ethylenediamine. One common method is the nucleophilic substitution reaction where 3-chloropyridine reacts with ethylenediamine under reflux conditions to yield this compound. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the substitution process .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or nickel, can also enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminoethyl)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or alkyl halides (R-X) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
4-(2-Aminoethyl)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Acts as a ligand in coordination chemistry and is used in the study of enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(2-Aminoethyl)pyridin-3-amine involves its interaction with various molecular targets. The aminoethyl group allows it to form hydrogen bonds and electrostatic interactions with enzymes and receptors. This interaction can inhibit or activate specific biochemical pathways, making it a valuable compound in drug design and enzyme studies .
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethyl)pyridine: Similar structure but with the aminoethyl group attached to the 3-position of the pyridine ring.
4-(2-Aminoethyl)pyridine: Similar structure but without the additional amino group on the ethyl chain.
Uniqueness
4-(2-Aminoethyl)pyridin-3-amine is unique due to its dual functional groups (amino and pyridine), which provide versatility in chemical reactions and interactions with biological targets. This makes it more reactive and useful in various applications compared to its similar counterparts .
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
4-(2-aminoethyl)pyridin-3-amine |
InChI |
InChI=1S/C7H11N3/c8-3-1-6-2-4-10-5-7(6)9/h2,4-5H,1,3,8-9H2 |
InChI Key |
WJSJWKRVAFNQIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CC(=C1CCN)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


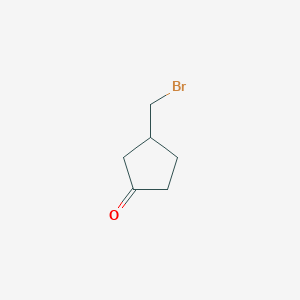
![5,5-Difluoro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B12978553.png)
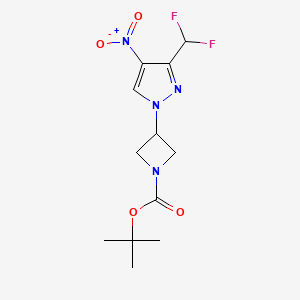
![5-(1H-Benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B12978568.png)
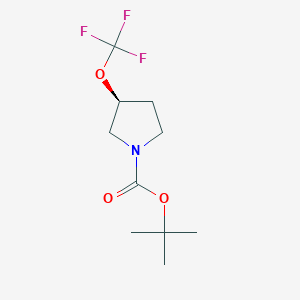
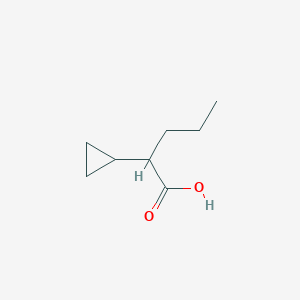

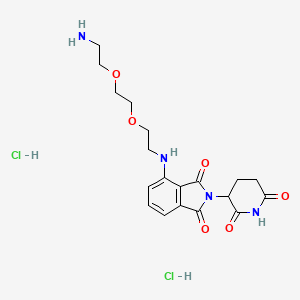
![6-((6-(bromomethyl)-1H-[1,2,3]triazolo[4,5-b]pyrazin-1-yl)methyl)quinoline](/img/structure/B12978598.png)
